N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-13-10-19(23-20(27)16-8-3-4-9-18(16)26(28)29)25(24-13)21-22-17(12-31-21)14-6-5-7-15(11-14)30-2/h3-12H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTFWLDTJXDYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a pyrazole moiety, and a nitrobenzamide group. Its molecular formula is CHNOS, with a molecular weight of approximately 385.43 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound can exhibit several biological activities:
- Antimicrobial Activity : Compounds with thiazole and pyrazole moieties have been shown to possess antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit bacterial growth and exhibit antifungal activity through disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases related to cancer or metabolic disorders. For example, thiazole-based compounds have been identified as glucokinase activators, which play a crucial role in glucose metabolism .
1. Anticancer Activity
A study explored the anticancer effects of thiazole derivatives similar to this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC values ranging from 10 to 30 µM depending on the specific derivative used .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | A549 (Lung Cancer) | 25 |
| This compound | MCF-7 | 20 |
2. Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thiazole derivatives against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Scientific Research Applications
Medicinal Chemistry
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is primarily investigated for its potential as:
- Anti-inflammatory Agent : Studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Anticancer Agent : The compound may interact with DNA or other cellular targets to exert cytotoxic effects on cancer cells.
- Antimicrobial Agent : Preliminary investigations indicate potential activity against various microbial strains.
Biological Studies
The compound is utilized in biological research to:
- Investigate Enzyme Inhibition : It serves as a tool to study the inhibition of specific enzymes involved in disease pathways.
- Explore Receptor Interactions : Research focuses on how this compound interacts with various receptors, providing insights into its pharmacological effects.
Pharmaceutical Development
In pharmaceutical research, this compound is explored as a lead compound for developing new drugs. Its ability to modulate biological pathways makes it a candidate for further optimization and formulation into therapeutic agents.
Industrial Applications
Beyond medicinal uses, this compound may find applications in:
- Synthesis of Other Organic Molecules : Its functional groups allow it to serve as a building block in organic synthesis.
- Chemical Reagents : It can be used as a reagent in various chemical processes due to its reactive nature.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole and pyrazole exhibit significant anti-inflammatory properties. The mechanism involved the inhibition of COX enzymes, which are crucial in the inflammatory response. This finding supports the potential use of this compound as an anti-inflammatory agent.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of similar compounds on breast cancer cell lines. Results indicated that modifications to the thiazole and pyrazole rings enhanced the anticancer activity, suggesting that this compound could be optimized for better efficacy against cancer cells .
Case Study 3: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of various thiazole derivatives against bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating the potential for this compound in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Pyrazole Cores
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (Compound 41)
- Structure : Shares the pyrazole-thiazole backbone but lacks the 3-methoxyphenyl and nitrobenzamide groups. Instead, it has an acetamide substituent.
- Synthesis : Prepared via thiourea intermediate cyclization (yield: ~77%) .
- Activity : Demonstrated antimicrobial properties against Gram-positive bacteria, though specific data for the target compound are unavailable .
1-(3-Methoxyphenyl)-3-(4-(4-(Piperazin-1-ylmethyl)Thiazol-2-yl)Phenyl)Urea (Compound 9l)
- Structure : Contains a thiazole-piperazine-urea scaffold with a 3-methoxyphenyl group.
- Molecular Weight : 424.3 g/mol (ESI-MS) .
Nitrobenzamide Derivatives
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides (10a-j)
- Structure : Features a nitrobenzamide group linked to a triazole-methoxybenzothiazole system.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition (yields: 60–85%) .
- Activity : Compounds 10a, 10b, 10c, and 10i showed moderate activity against E. coli, suggesting the nitro group may enhance antimicrobial efficacy .
1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-(3-Methoxyphenyl)-5-(4-(Methylthio)Benzoyl)Thiazol-2-yl)Cyclopropane-1-Carboxamide (Compound 78)
- Structure : Includes a methoxyphenyl-thiazole core but replaces nitrobenzamide with a cyclopropanecarboxamide group.
Pharmacological and Physicochemical Comparisons
- Bioactivity Trends : Nitro-containing analogs (e.g., 10a-j) show antimicrobial activity, suggesting the target compound may share similar properties if tested .
Q & A
Q. Advanced
- Molecular docking : Use the InChI Key or SMILES string to model binding with enzymes like kinases or proteases. Software like AutoDock Vina evaluates hydrogen bonding and hydrophobic interactions.
- QSAR studies : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with activity trends observed in analogs .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
What structure-activity relationship (SAR) features are critical for enhancing anticancer activity?
Advanced
Key SAR insights from analogs include:
- Nitro group position : Ortho-substitution (as in 2-nitrobenzamide) enhances DNA intercalation potential.
- Thiazole substituents : 3-Methoxyphenyl groups improve lipid solubility and membrane permeability.
- Pyrazole methylation : A 3-methyl group reduces metabolic degradation in vivo.
Testing derivatives with systematic substitutions (e.g., replacing methoxy with halogens) is recommended .
How should researchers resolve contradictions in reported biological activity data for this compound class?
Advanced
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Cellular context : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7).
- Solubility artifacts : Use vehicle controls (e.g., DMSO) to confirm activity is not solvent-mediated.
Cross-referencing with structural analogs (e.g., nitro vs. methoxy derivatives) clarifies substituent-specific effects .
What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?
Q. Advanced
- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm disruption : Use crystal violet staining to quantify biofilm mass reduction.
- Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects, referencing thiazole-containing analogs with known activity .
Which spectroscopic techniques differentiate polymorphic forms of this compound?
Q. Advanced
- PXRD : Identifies distinct crystal packing arrangements.
- DSC/TGA : Detects thermal stability differences between polymorphs.
- Solid-state NMR : Resolves conformational variations (e.g., amide bond rotation barriers).
Documentation of polymorphic stability is critical for reproducibility in pharmacological studies .
What synthetic modifications improve this compound’s metabolic stability?
Q. Advanced
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., pyrazole C-H) to slow CYP450-mediated oxidation.
- PEGylation : Attach polyethylene glycol chains to the benzamide group to reduce hepatic clearance.
- Prodrug design : Mask the nitro group as a nitroreductase-sensitive prodrug for tumor-selective activation .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets by measuring protein thermal stability shifts.
- Click chemistry : Incorporate alkyne/azide tags for pull-down assays and proteomic identification of binding partners.
- Knockout models : Use CRISPR/Cas9 to delete suspected targets and assess activity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
